molecular formula C10H17N3O2 B1490643 1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one CAS No. 1543199-31-0

1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B1490643
CAS No.: 1543199-31-0
M. Wt: 211.26 g/mol
InChI Key: FJFBMVZBMOWAOQ-UHFFFAOYSA-N
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Description

The compound “1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one” is a complex organic molecule that contains an azetidine ring and a piperazine ring . Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . Piperazines are six-membered rings containing two nitrogen atoms, often used in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which can be triggered under appropriate reaction conditions . Piperazines, on the other hand, are known for their versatility in chemical reactions, particularly in the formation of complex organic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Typically, these properties can be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Advanced Building Blocks for Drug Discovery

1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one and its related compounds have been investigated as advanced building blocks in drug discovery. A study highlighted the synthesis of azetidine-based isosteres for piperidine, piperazine, and morpholine. These compounds demonstrate increased size and conformational flexibility compared to traditional heterocycles, making them valuable for lead optimization in drug development. This approach allows for the exploration of novel chemical space and potentially the discovery of new therapeutic agents with enhanced efficacy and selectivity (Feskov et al., 2019).

Antimicrobial and Antifungal Applications

Compounds related to this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. One study synthesized a series of azole-containing piperazine derivatives and tested them in vitro, finding that most compounds showed moderate to significant activities against a variety of bacterial and fungal strains. These findings suggest the potential of such compounds in developing new antimicrobial and antifungal therapies, which is crucial in the face of rising antibiotic resistance (Gan et al., 2010).

Anticancer Research

Another important application area for this compound derivatives is in anticancer research. Compounds bearing the piperazine amide moiety have been synthesized and assessed for their anticancer activities, particularly against breast cancer cells. Some derivatives were found to be promising antiproliferative agents, suggesting their potential use as cancer therapeutics. These studies highlight the importance of structural modification and optimization in discovering new drugs for cancer treatment (Yurttaş et al., 2014).

Electrochemical Recognition of Nitrite Anion

Research has also explored the use of novel piperazine derivatives for electrochemical recognition of nitrite anions. A study involving a novel piperazine derivative showed its potential in detecting NO2− ions in solutions. Such applications are crucial for environmental monitoring and food safety, demonstrating the versatility of this compound derivatives beyond pharmaceuticals to include sensor technology (Ramdane et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many azetidine and piperazine derivatives have shown biological activity, such as antibacterial, antifungal, and antiviral properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Azetidines and piperazines continue to be areas of interest in organic synthesis and medicinal chemistry, with ongoing research into new synthetic methods and applications .

Properties

IUPAC Name

1-[4-(azetidine-3-carbonyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-8(14)12-2-4-13(5-3-12)10(15)9-6-11-7-9/h9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFBMVZBMOWAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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